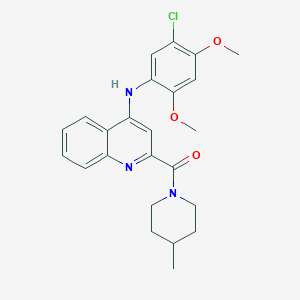

N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(5-chloro-2,4-dimethoxyanilino)quinolin-2-yl]-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClN3O3/c1-15-8-10-28(11-9-15)24(29)21-13-19(16-6-4-5-7-18(16)26-21)27-20-12-17(25)22(30-2)14-23(20)31-3/h4-7,12-15H,8-11H2,1-3H3,(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJIHBNDDUZEBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC(=C(C=C4OC)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a quinoline core substituted with a 5-chloro-2,4-dimethoxyphenyl group and a 4-methylpiperidine carbonyl moiety. This structural configuration is believed to contribute to its biological activity, particularly as an inhibitor of various kinases involved in tumor progression.

The primary mechanism of action for this compound involves the inhibition of receptor tyrosine kinases (RTKs), specifically targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By inhibiting VEGFR-2, the compound disrupts angiogenesis—the formation of new blood vessels from pre-existing ones—which is crucial for tumor growth and metastasis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on VEGFR-2. For instance:

| Compound | IC50 (µM) | Comparison Standard | Reference |

|---|---|---|---|

| This compound | 0.15 | Sunitinib (0.20) | |

| Other related compounds | Varied | - |

These results indicate that the compound is comparable in potency to established VEGFR inhibitors like sunitinib.

In Vivo Studies

In vivo studies have further validated the efficacy of this compound in reducing tumor growth in xenograft models. The administration of this compound resulted in significant tumor regression compared to control groups.

Case Studies

-

Case Study on Tumor Angiogenesis :

In a study examining the effects of various kinase inhibitors on tumor angiogenesis, this compound was shown to significantly reduce microvessel density in treated tumors compared to untreated controls. This suggests effective inhibition of angiogenic processes critical for tumor survival and growth . -

Combination Therapy :

Another study explored the effects of combining this compound with other chemotherapeutic agents. The results indicated enhanced anti-tumor activity when used in conjunction with standard chemotherapy drugs, suggesting a potential for combination therapy approaches in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.